molecular formula C14H15Cl2NO4 B1346433 Diethyl 2-[(2,5-dichloroanilino)methylene]malonate CAS No. 19056-82-7

Diethyl 2-[(2,5-dichloroanilino)methylene]malonate

Cat. No.: B1346433
CAS No.: 19056-82-7
M. Wt: 332.2 g/mol
InChI Key: HTNILLDDTMJQDJ-UHFFFAOYSA-N
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Description

Diethyl 2-[(2,5-dichloroanilino)methylene]malonate is a specialized organic compound that functions as a key synthetic intermediate in research and development. This malonate derivative is structurally characterized by an anilino methylene group, which makes it a valuable precursor in heterocyclic synthesis. Its primary research applications include serving as a building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical research. The presence of the dichloroanilino moiety suggests its potential utility in constructing molecular scaffolds with specific biological activities. Researchers utilize this compound in multi-step synthetic routes, such as cyclization reactions, to access quinoline and other fused heterocyclic systems, which are common structures in many active pharmaceutical ingredients. As with all malonate esters, it likely participates in condensation reactions, a property foundational to its role in creating complex carbon chains and ring systems. This product is intended for research purposes by qualified laboratory professionals and is not for human or veterinary use.

Properties

IUPAC Name

diethyl 2-[(2,5-dichloroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15Cl2NO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-7-9(15)5-6-11(12)16/h5-8,17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNILLDDTMJQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300462
Record name 6J-009
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Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19056-82-7
Record name 1,3-Diethyl 2-[[(2,5-dichlorophenyl)amino]methylene]propanedioate
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Preparation Methods

General Synthetic Route

The synthesis of Diethyl 2-[(2,5-dichloroanilino)methylene]malonate typically involves the condensation reaction between diethyl malonate and 2,5-dichloroaniline in the presence of a base. The reaction occurs in an organic solvent under controlled conditions.

Steps:

  • Reagents:
    • Diethyl malonate
    • 2,5-Dichloroaniline
    • A base such as sodium ethoxide or potassium carbonate
    • An organic solvent like ethanol or methanol
  • Reaction Mechanism:

    • The base deprotonates diethyl malonate, generating a nucleophilic enolate ion.
    • The enolate ion reacts with the electrophilic imine group formed from 2,5-dichloroaniline.
    • The reaction proceeds via a condensation mechanism to form the methylene bridge between the two components.
  • Conditions:

    • Temperature: Typically room temperature to mild heating (30–60°C)
    • Time: Reaction completion varies but generally takes several hours.
    • Solvent: Ethanol or methanol provides a suitable medium for solubility and reactivity.
  • Purification:

    • The product is isolated by solvent evaporation followed by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).

Alternative Solvent Systems

In some cases, alternative solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) can be used to enhance solubility and reaction rates. These solvents are particularly useful when working with less reactive aniline derivatives.

Catalyst-Assisted Synthesis

To improve yield and selectivity, catalytic systems such as Lewis acids (e.g., zinc chloride) or organocatalysts may be employed. These catalysts facilitate the formation of the methylene bridge by stabilizing intermediate species during the reaction.

Data Table: Key Parameters for Synthesis

Parameter Typical Value/Condition Notes
Reagents Diethyl malonate, 2,5-dichloroaniline High-purity reagents recommended
Base Sodium ethoxide, potassium carbonate Strong bases preferred for enolate formation
Solvent Ethanol, methanol Polar solvents enhance reactivity
Temperature 30–60°C Mild heating ensures optimal reaction rate
Reaction Time 4–8 hours Dependent on reagent concentrations
Yield Typically >70% Purity depends on recrystallization step

Comparison with Similar Compounds

The preparation method of this compound is comparable to other diethyl malonates such as Diethyl 2-[(2,3-dichloroanilino)methylene]malonate. Both compounds follow similar synthetic routes but differ in the aniline derivative used.

Chemical Reactions Analysis

Pyridone Derivatives

The compound serves as a precursor for 2-pyridones, which are synthesized via cyclocondensation with CH-acidic reagents (e.g., cyanoacetanilides). Key steps include:

  • Michael Addition : Formation of a malonate-cyanoacetanilide adduct.
  • Cyclization : Intramolecular ring closure to yield 3-cyano-2-pyridones.
  • Byproducts : Diarylated derivatives form via competing ethoxymethylene transfer (Scheme 4) .
Reaction ComponentRoleOutcome
Diethyl 2-[(2,5-dichloroanilino)methylene]malonateElectrophilic reagentPyridone core assembly
CyanoacetanilidesNucleophilic partnerIntroduces cyano/amide groups
NaOEtBase catalystAccelerates Michael addition

Competing Reaction Pathways

Reactions with cyanoacetanilides bifurcate into two pathways (Scheme 4):

  • Path A : Ethoxymethylene transfer → Open-chain intermediate → Cyclization → Diarylated pyridone.
  • Path B : Direct Michael addition → Cyclization → Ethyl carboxylate pyridone .

Dominance of Path A under basic conditions explains the prevalence of diarylated products (e.g., 3a–f in 71–93% yield) over carboxylates (4a–f in ≤8% yield) .

Table 2: Reaction Outcomes with Cyanoacetanilides

Product TypeYield RangeKey Structural Feature
Diarylated pyridones71–93%N,1-Diaryl substitution
Ethyl carboxylates≤8%3-Carboxylate group

Scientific Research Applications

Diethyl 2-[(2,5-dichloroanilino)methylene]malonate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-[(2,5-dichloroanilino)methylene]malonate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and the nature of the target. The dichloroaniline moiety plays a crucial role in binding to the target site, while the malonate group can participate in various chemical interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Malonate esters with substituted anilino groups exhibit significant variations in reactivity, physicochemical properties, and applications depending on the substituent’s type, position, and number. Below is a detailed comparison with key analogues:

Key Observations :

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Cl, Br) enhance the acidity of the α-hydrogens in the malonate backbone, facilitating nucleophilic substitutions and cyclization reactions . For instance, the 2,5-dichloro derivative’s strong electron-withdrawing nature accelerates its use in forming heterocyclic scaffolds compared to methoxy-substituted analogues . Steric hindrance varies with substituent positions.

Synthetic Yields :

  • Bromine-substituted derivatives (e.g., 4-Br) achieve higher yields (90%) due to optimized solubility during purification , whereas the 2,5-dichloro analogue requires rigorous recrystallization, reducing yields to ~73% .

Crystallography and Hydrogen Bonding :

  • The 4-bromo derivative forms intramolecular N–H⋯O hydrogen bonds, stabilizing a six-membered ring structure . In contrast, the 2,5-dichloro analogue’s crystal packing may differ due to altered substituent symmetry, affecting its melting point and solubility .

Comparative Physicochemical Properties

Table 2: Physical Properties

Compound Melting Point (°C) Solubility Hydrogen Bonding Features
Diethyl 2-[(2,5-dichloroanilino)methylene]malonate Not reported Low in hexane Likely intermolecular C–H⋯O bonds
Diethyl 2-[(4-bromoanilino)methylene]malonate 71–73 Moderate in ether Intramolecular N–H⋯O bonds
Diethyl 2-[(3-iodophenylamino)methylene]malonate Not reported Poor in methanol Weak C–H⋯O interactions
  • Melting Points : Bromine and chlorine substituents increase melting points compared to methoxy groups due to stronger van der Waals forces .
  • Solubility: Halogenated derivatives generally exhibit lower solubility in polar solvents, necessitating purification via non-polar solvents like hexane .

Biological Activity

Diethyl 2-[(2,5-dichloroanilino)methylene]malonate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the nucleophilic addition of 2,5-dichloroaniline to diethyl ethoxymethylene malonate. The reaction proceeds through a vinyl substitution mechanism, yielding the desired product alongside byproducts such as ethyl alcohol. Characterization of the compound can be performed using techniques like IR spectroscopy, NMR, and mass spectrometry to confirm the structure and purity.

Biological Activities

1. Antimicrobial Activity
this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, in vitro assays have demonstrated that this compound can effectively suppress the mycelial growth of Fusarium oxysporum, a common phytopathogen, with an IC50 value indicating strong antifungal activity .

2. Antiviral Properties
Research indicates that derivatives of anilinomethylenemalonates, including this compound, possess antiviral properties. These compounds have been noted for their ability to act as immunostimulants and may enhance immune response against viral infections .

3. Neuroprotective Effects
There is emerging evidence that this compound may function as a cognitive enhancer. Studies suggest that it can influence calcium-activated potassium channels, which are critical in neuronal excitability and signaling pathways associated with sleep disorders . This neuroprotective activity could have implications for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antifungal Study : A comprehensive study evaluated five derivatives of malonates for their antifungal activity against Fusarium oxysporum. The results indicated that this compound displayed potent fungistatic effects at low concentrations (IC50 < 0.5 µM), demonstrating its potential as a fungicide in agricultural applications .
  • Antiviral Research : Another study focused on the immunostimulant properties of related compounds. It was found that these anilinomethylenemalonates could enhance immune responses in vitro, suggesting potential applications in antiviral therapies .

Data Table: Biological Activities Summary

Biological ActivityObserved EffectReference
AntimicrobialInhibition of Fusarium oxysporum growth (IC50 < 0.5 µM)
AntiviralImmunostimulant effects
NeuroprotectiveCognitive enhancement potential

Q & A

Q. What are the standard synthetic routes for Diethyl 2-[(2,5-dichloroanilino)methylene]malonate?

The compound is synthesized via condensation of 2,5-dichloroaniline with diethyl ethoxymethylenemalonate (EMME). A typical procedure involves heating equimolar amounts of the aniline derivative and EMME in toluene at 120°C for 2 hours. After cooling, the precipitate is washed with n-hexane and purified via recrystallization or flash chromatography . Key parameters include stoichiometric equivalence and inert solvent selection to minimize side reactions.

Q. What spectroscopic methods are used to confirm the structure of this compound?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify aromatic protons, methylene groups, and ester functionalities. For example, the malonate methylene protons typically appear as a singlet near δ 3.4–3.6 ppm .
  • X-ray crystallography : Resolves molecular geometry, such as intramolecular hydrogen bonding (e.g., N–H⋯O) stabilizing the enamine structure .
  • IR spectroscopy : Stretching vibrations for C=O (1730–1750 cm1^{-1}) and N–H (3300–3400 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of this compound?

  • Temperature : Elevated temperatures (120–135°C) drive condensation but may degrade heat-sensitive intermediates. Lower yields occur if side reactions (e.g., hydrolysis) dominate .
  • Solvent : Toluene is preferred for its high boiling point and inertness. Polar aprotic solvents (e.g., DMF) risk side alkylation .
  • Catalysis : Acidic conditions (e.g., p-toluenesulfonic acid) accelerate imine formation but require strict moisture control to prevent ester hydrolysis .
  • Purification : Recrystallization from methanol/ether yields high-purity crystals, while flash chromatography separates byproducts in multi-step syntheses .

Q. What factors govern the regioselectivity of alkylation reactions involving diethyl malonate enolates?

  • Electronic effects : Electron-withdrawing ester groups increase α-hydrogen acidity, favoring enolate formation. Steric hindrance at the α-carbon directs alkylation to less hindered sites .
  • Base selection : Strong bases (e.g., LDA) generate enolates quantitatively but may over-alkylate. Mild bases (e.g., NaOEt) allow controlled mono-alkylation .
  • Electrophile reactivity : Primary alkyl halides react faster than bulky or aryl electrophiles. Polar solvents (THF) stabilize enolates, enhancing reactivity .

Q. How can contradictions in reported melting points or spectral data be resolved?

Discrepancies (e.g., melting points varying by 5–10°C across studies) may arise from:

  • Polymorphism : Different crystal packing alters physical properties. Recrystallization solvents influence polymorph formation .
  • Impurities : Trace solvents (e.g., hexane) or unreacted starting materials lower observed melting points. Purity checks via HPLC or elemental analysis are critical .
  • Experimental conditions : Heating rates in melting point apparatuses or NMR solvent deuteration levels can affect data reproducibility .

Methodological Challenges

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • First aid : For skin contact, wash with soap/water immediately. If ingested, seek medical attention and provide SDS documentation .
  • Storage : Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .

Q. How is this compound utilized in synthesizing heterocyclic scaffolds?

The enamine moiety undergoes Gould-Jacobs cyclization under acidic or thermal conditions to form quinolines or pyridones. For example:

  • Heating with acetic acid yields 4-quinolone derivatives via intramolecular cyclization and decarboxylation .
  • Reaction with hydrazines forms pyrazole rings, useful in medicinal chemistry .
  • Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) introduces aryl/heteroaryl groups at the malonate α-position .

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